molecular formula C12H14Cl2O B1613937 2',4'-Dichloro-3,3-dimethylbutyrophenone CAS No. 898764-86-8

2',4'-Dichloro-3,3-dimethylbutyrophenone

Cat. No. B1613937
M. Wt: 245.14 g/mol
InChI Key: QIDAAQJJATXHQS-UHFFFAOYSA-N
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Description

2,4'-Dichloro-3,3-dimethylbutyrophenone, commonly known as 2,4-DCDMB, is an organic compound belonging to the class of ketones. It is a colorless, volatile liquid with a sweet, pungent odor, and is used in a variety of applications. It is a versatile reagent in chemical synthesis, as well as a useful tool in scientific research.

Scientific Research Applications

Photochemical Behavior in Aqueous Solutions

Research on chlorophenols, which are structurally related to 2',4'-Dichloro-3,3-dimethylbutyrophenone, has shown that the presence of chlorine atoms significantly affects their photochemical behavior compared to non-halogenated phenols. The initial step in the photochemical degradation of chlorophenols involves C-Cl bond scission, leading to the formation of hydrochloric acid. This process is not influenced by oxygen, and the position of the chlorine on the phenolic ring plays a crucial role in the transformation of these compounds (Boule, Guyon, & Lemaire, 1982).

Intermolecular Hydrogen Bonding

A study involving 2,2-dimethylbutynoic acid with a pyridone terminus demonstrates the significance of acid−amide intermolecular hydrogen bonding. This research could provide insights into how similar structural features in 2',4'-Dichloro-3,3-dimethylbutyrophenone might influence its chemical behavior and interactions (Wash, Maverick, Chiefari, & Lightner, 1997).

Synthesis and Fluorescence Properties

The synthesis of derivatives from compounds similar to 2',4'-Dichloro-3,3-dimethylbutyrophenone has been explored, showcasing their potential fluorescence in solid states and solutions. This kind of research could hint at the possible applications of 2',4'-Dichloro-3,3-dimethylbutyrophenone in materials science, particularly in the development of new fluorescent materials (Hagimori et al., 2012).

Advanced Electrochemical Oxidation Processes

The study of the mineralization of chlorophenoxyacetic acids, compounds closely related to 2',4'-Dichloro-3,3-dimethylbutyrophenone, through advanced electrochemical oxidation processes highlights potential environmental applications. This includes the degradation of persistent organic pollutants in water treatment processes (Brillas, Calpe, & Casado, 2000).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDAAQJJATXHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642408
Record name 1-(2,4-Dichlorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dichloro-3,3-dimethylbutyrophenone

CAS RN

898764-86-8
Record name 1-(2,4-Dichlorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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